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Compound Name: Sultosilic acid piperazine salt

Cat. No.: B1681788 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Piperazine sultosylate, also known as the piperazine salt of 2-hydroxy-5-

(tosyloxy)benzenesulfonate, has been investigated for its potential as a hypolipidemic agent,

influencing the levels of cholesterol and triglycerides in the body. This technical guide provides

a comprehensive overview of the discovery, synthesis, and proposed mechanism of action of

Piperazine sultosylate. It includes detailed experimental protocols derived from patent

literature, a summary of available quantitative data on its efficacy and toxicity, and a

visualization of the proposed signaling pathway. This document is intended to serve as a core

resource for researchers and professionals in the field of drug development.

Discovery and Development
Piperazine sultosylate was developed by Laboratorios del Dr. Esteve, S.A., a Spanish

pharmaceutical company with a history dating back to 1929. The company's research into

novel compounds for treating metabolic disorders led to the synthesis and patenting of this

molecule.[1] The initial patents describe its potential use as a hypocholesterolaemic,

hypotriglycaemic, and hypolipaemic agent.[2] While the exact timeline of its discovery is not

extensively documented in publicly available literature, the patent filings in the mid-1970s

indicate the period of its primary development.
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Synthesis of Piperazine Sultosylate
The synthesis of Piperazine sultosylate is a multi-step process that begins with the tosylation of

a 2,5-dihydroxybenzenesulphonic acid salt, followed by salt formation with piperazine. The

following protocols are based on procedures outlined in the patent literature.

Experimental Protocols
Part 1: Preparation of the Ammonium Salt of 2,5-dihydroxybenzenesulphonic Acid

Monotosylate

Reaction Setup: In a suitable reaction vessel, dissolve 214 g (0.813 mol) of the diethylamine

salt of 2,5-dihydroxybenzenesulphonic acid and 70 ml of 25% strength aqueous ammonia in

300 ml of water. Cool the solution to 0°C.

Tosyl Chloride Addition: Slowly add a solution of 150 g (0.787 mol) of tosyl chloride dissolved

in 200 ml of dimethylformamide to the cooled aqueous solution.

Reaction: Maintain the reaction mixture at 0-5°C for two hours, during which a white solid will

precipitate.

Isolation: Adjust the pH of the mixture to 4 with hydrochloric acid. Filter the precipitate and

wash it with water to yield the ammonium salt of 2,5-dihydroxybenzenesulphonic acid

monotosylate.[3][4]

Part 2: Preparation of the Piperazine Double Salt of 2,5-dihydroxybenzenesulphonic Acid

Monotosylate

Dissolution: Dissolve 207 g (0.571 mol) of the ammonium salt of 2,5-

dihydroxybenzenesulphonic acid monotosylate in 350 ml of water at 70-80°C.

Piperazine Addition: To the hot solution, add 24.1 g (0.279 mol) of piperazine and stir the

mixture for 15 minutes.

Precipitation: At 50-55°C, add hydrochloric acid to adjust the pH to 1.

Isolation: Cool the mixture to 0°C. Filter the resulting white solid and wash it with water. This

yields the piperazine double salt.[3]
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Part 3: Preparation of Piperazine Sultosylate

Reaction Setup: Add 190 g (0.245 mol) of the piperazine double salt obtained in Part 2 to a

solution of 31.6 g (0.367 mol) of piperazine in 340 ml of ethanol at 70°C.

Dissolution: Heat the mixture to 80-85°C and add approximately 20 ml of water until

complete dissolution is achieved.

Crystallization: Slowly cool the solution to 0°C and maintain this temperature for one hour.

Final Product Isolation: Filter the crystalline white solid, wash it with ethanol, and dry to

obtain Piperazine sultosylate.[3]

Quantitative Data
The available quantitative data for Piperazine sultosylate is limited. The following tables

summarize the key findings from preclinical and clinical studies.

Table 1: Efficacy Data from a Clinical Trial
Parameter Treatment Group

Change from
Baseline

p-value

LDL Cholesterol Pravastatin alone +12.605 ± 22.777% 0.022

Pravastatin +

Piperazine sultosylate
-6.396 ± 13.157%

Apolipoprotein-B Pravastatin alone +10.464 ± 8.446% 0.028

Pravastatin +

Piperazine sultosylate
+0.767 ± 12.335%

Triglycerides
Pravastatin +

Piperazine sultosylate

No significant

difference from

baseline

N/A

Data from a 12-week pilot clinical trial in 26 patients with type 2b hyperlipoproteinemia who had

responded to pravastatin for cholesterol but not triglycerides.
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Table 2: Toxicity Data
Parameter Species Value

Oral LD50 Rat
> 11,000 mg/kg (equivalent to

2200 mg/kg piperazine base)

Oral LD50 Mouse
> 11,000 mg/kg (equivalent to

2200 mg/kg piperazine base)

Data from a summary report by the European Medicines Agency.[2]

Proposed Mechanism of Action and Signaling
Pathway
While the precise mechanism of action for the hypolipidemic effects of Piperazine sultosylate is

not fully elucidated, research on other piperazine derivatives suggests a potential pathway

involving the regulation of cholesterol biosynthesis. Studies have shown that certain piperazine

compounds can lead to the up-regulation of key enzymes involved in cholesterol synthesis.[5]

[6] This up-regulation is reportedly mediated by the sterol regulatory element-binding protein

(SREBP-1).[5][6]

The proposed signaling pathway, based on this evidence, is as follows:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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